molecular formula C14H12ClN3O2 B10924560 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}pyrrolidine-2,5-dione

1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}pyrrolidine-2,5-dione

Cat. No.: B10924560
M. Wt: 289.71 g/mol
InChI Key: XXGYFUFOGOXSQL-UHFFFAOYSA-N
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Description

1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound that features a pyrazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the condensation of a substituted aromatic aldehyde with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of Amberlyst-70 as a heterogeneous catalyst offers eco-friendly attributes and simplifies the reaction workup .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of a pyrazole and pyrrole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12ClN3O2

Molecular Weight

289.71 g/mol

IUPAC Name

1-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C14H12ClN3O2/c15-11-7-16-17(9-11)8-10-2-1-3-12(6-10)18-13(19)4-5-14(18)20/h1-3,6-7,9H,4-5,8H2

InChI Key

XXGYFUFOGOXSQL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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